- Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's diseaseEuropean Journal of Medicinal Chemistry, 2015, 103, 289-301,
Cas no 893566-16-0 (tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)
![tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate structure](https://www.kuujia.com/scimg/cas/893566-16-0x500.png)
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]-hexane-3-carboxylate
- TERT-BUTYL (1R,5S)-6-(AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
- tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- endo-6-(Aminomethyl)-3-Boc-3-azabicyclo[3.1.0]hexane
- PS-17331
- J-524340
- MFCD20231299
- endo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane
- P12710
- TERT-BUTYL (1R,5S,6R)-6-(AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
- tert-butyl rel-(1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- SCHEMBL24438416
- 893566-16-0
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester, (1r,5s,6r)-rel-
- tert-butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- AKOS027469872
- tert-butyl exo-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1R,5S,6s)-tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- AKOS015949403
- 2414581-18-1
- DTXSID60725525
- AS-33650
- AKOS025395551
- EXO-3-BOC-6-AMINOMETHYL-3-AZABICYCLO[3.1.0]HEXANE
- exo-tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- EN300-658839
- MFCD20126208
-
- MDL: MFCD20126208
- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+
- InChI Key: BZUMXXCFQUZQAV-PSVAKVPMSA-N
- SMILES: C([C@H]1[C@@H]2CN(C[C@H]12)C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.6Ų
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658839-0.05g |
tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 95% | 0.05g |
$70.0 | 2023-05-30 | |
TRC | B508820-100mg |
exo-3-boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane |
893566-16-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D495251-1G |
tert-butyl exo-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 97% | 1g |
$360 | 2024-05-23 | |
Enamine | EN300-658839-0.1g |
tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 95% | 0.1g |
$105.0 | 2023-05-30 | |
Enamine | EN300-658839-1.0g |
tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 95% | 1g |
$301.0 | 2023-05-30 | |
Chemenu | CM104885-1g |
tert-butyl exo-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 97% | 1g |
$330 | 2021-08-06 | |
Chemenu | CM104885-250mg |
tert-butyl exo-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
893566-16-0 | 97% | 250mg |
$*** | 2023-05-29 | |
Enamine | EN300-658839-2500mg |
rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo |
893566-16-0 | 95.0% | 2500mg |
$839.0 | 2022-02-28 | |
TRC | B508820-50mg |
exo-3-boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane |
893566-16-0 | 50mg |
$ 115.00 | 2022-06-07 | ||
Enamine | EN300-658839-250mg |
rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo |
893566-16-0 | 95.0% | 250mg |
$172.0 | 2022-02-28 |
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Production Method
Production Method 1
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Preparation Products
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Related Literature
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1. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Introduction to Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 893566-16-0)
Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 893566-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of azabicycloalkanes, a structural motif known for its unique biological activities and potential therapeutic applications. The intricate bicyclic framework of this molecule, coupled with its functionalized side chains, makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate features a tert-butyl group at the 3-position of the bicyclic system, which contributes to its steric properties and influences its interactions with biological targets. Additionally, the presence of an amine group at the 6-position provides a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties. The stereochemistry of the molecule, specifically the rel-(1R,5S,6s) configuration, is critical for its biological activity and must be preserved during synthetic procedures to ensure optimal efficacy.
In recent years, there has been growing interest in azabicycloalkanes due to their ability to mimic natural amino acid scaffolds and exhibit potent binding affinities to various biological targets. Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been studied for its potential role in modulating enzyme activity and receptor interactions. For instance, researchers have explored its interactions with enzymes involved in metabolic pathways and signaling cascades, suggesting that it may have therapeutic benefits in conditions such as inflammation and neurodegeneration.
The synthesis of Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate presents unique challenges due to the complexity of its cyclic structure and the need to maintain precise stereochemical integrity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods are crucial for ensuring that the compound behaves as intended in biological assays and does not exhibit off-target effects.
One of the most compelling aspects of Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is its potential as a lead compound for drug development. Its structural features make it well-suited for binding to proteins and enzymes involved in disease pathways. Preclinical studies have demonstrated that derivatives of this compound can modulate key biological processes, leading to promising results in models of inflammation and neurodegenerative disorders. The tert-butyl group enhances solubility and metabolic stability, while the amine moiety allows for further derivatization to improve pharmacokinetic profiles.
The pharmaceutical industry has shown considerable interest in developing novel therapeutics based on azabicycloalkane scaffolds due to their unique structural advantages over traditional small-molecule drugs. Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exemplifies this trend by combining structural complexity with functional diversity. Its ability to interact with biological targets in a specific manner makes it a valuable tool for researchers seeking to develop next-generation therapeutics.
Recent advances in computational chemistry have further enhanced the study of Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate by allowing researchers to predict its interactions with biological targets with greater accuracy. Molecular docking studies have identified potential binding sites on enzymes and receptors relevant to various diseases, providing insights into how this compound may exert its therapeutic effects. These computational approaches complement experimental work by providing rapid screening tools for identifying promising derivatives.
The future prospects for Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate are bright given its unique structural features and potential therapeutic applications. Ongoing research aims to optimize its pharmacological properties through structural modifications and derivatization strategies. By leveraging cutting-edge synthetic techniques and computational methods, scientists hope to develop novel drug candidates that will address unmet medical needs.
In conclusion,Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No., 893566-16-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its complex structure, functional diversity, and stereochemical precision make it a valuable asset in drug discovery efforts。 As research continues, this compound is expected to play an increasingly important role in developing innovative treatments for various diseases。
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